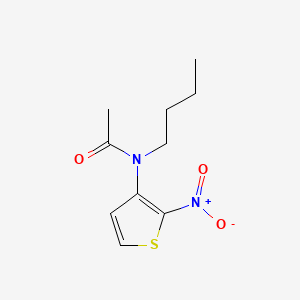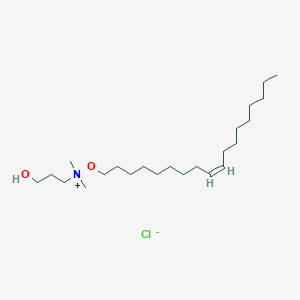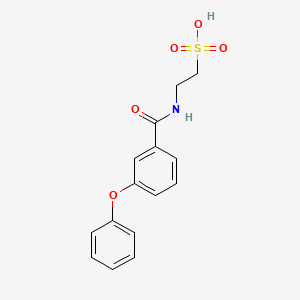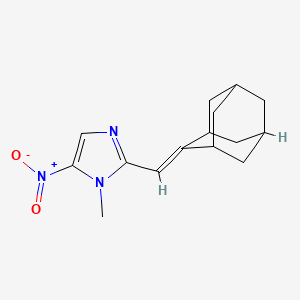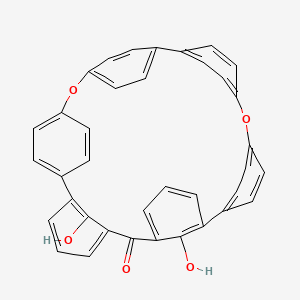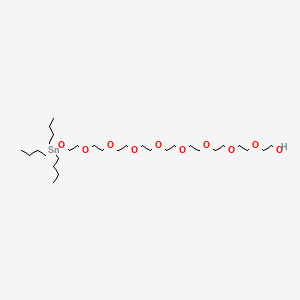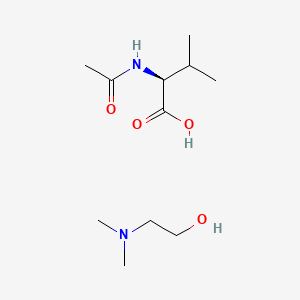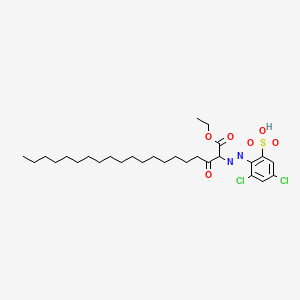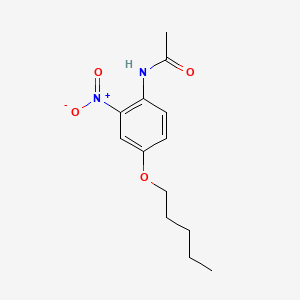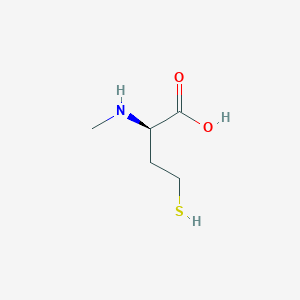![molecular formula C34H16N4O2 B12685902 3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione CAS No. 4578-87-4](/img/structure/B12685902.png)
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,13,20,30-tetrazadecacyclo[1616214,8121,2502,13015,35019,30032,36012,38029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione” is a highly complex organic molecule Its structure suggests a highly intricate arrangement of multiple cyclic and polycyclic systems, which could imply significant stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of various cyclic intermediates. Typical synthetic routes might include:
Cyclization reactions: These could involve the use of catalysts to form the multiple ring structures.
Functional group transformations: Steps to introduce or modify functional groups to achieve the desired structure.
Purification: Techniques such as chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis equipment: To handle the complexity and scale of the reactions.
Quality control: Rigorous testing to ensure consistency and quality of the product.
化学反応の分析
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation and reduction: Depending on the functional groups present.
Substitution reactions: Particularly if there are reactive sites within the molecule.
Addition reactions: If there are double or triple bonds present.
Common Reagents and Conditions
Reagents and conditions would depend on the specific reactions being performed but might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific transformations being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, such a compound could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it might be investigated for its potential biological activity, such as binding to specific proteins or influencing cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
作用機序
The mechanism of action would depend on the specific application but might involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: Such as signaling pathways, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
Similar compounds might include other polycyclic or macrocyclic molecules with complex structures.
Uniqueness
The uniqueness of the compound could lie in its specific arrangement of rings and functional groups, which might confer unique chemical, physical, or biological properties.
特性
CAS番号 |
4578-87-4 |
|---|---|
分子式 |
C34H16N4O2 |
分子量 |
512.5 g/mol |
IUPAC名 |
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione |
InChI |
InChI=1S/C34H16N4O2/c39-33-21-16-14-20-30-22(34(40)38-26-12-4-8-18-6-2-10-24(28(18)26)36-32(20)38)15-13-19(29(21)30)31-35-23-9-1-5-17-7-3-11-25(27(17)23)37(31)33/h1-16H |
InChIキー |
IPYWJOCVDVIJND-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC1=C9C8=CC=C1)C(=O)N4C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



